molecular formula C24H28N2O5 B10798946 rel-(1S,3R)-BenazeprilHydrochloride CAS No. 86499-30-1

rel-(1S,3R)-BenazeprilHydrochloride

Cat. No.: B10798946
CAS No.: 86499-30-1
M. Wt: 424.5 g/mol
InChI Key: XPCFTKFZXHTYIP-VQTJNVASSA-N
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Description

rel-(1S,3R)-BenazeprilHydrochloride: is a chiral compound with significant pharmacological importance. It is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R)-BenazeprilHydrochloride involves several steps, starting from the appropriate chiral precursors. One common method includes the condensation of a chiral amine with a benzazepine derivative, followed by esterification and subsequent hydrolysis to yield the hydrochloride salt. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound is optimized for high yield and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to ensure the consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: rel-(1S,3R)-BenazeprilHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxygenases and other oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with potential variations in biological activity.

Scientific Research Applications

rel-(1S,3R)-BenazeprilHydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of rel-(1S,3R)-BenazeprilHydrochloride involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also affects various molecular targets and pathways, including the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in cardiovascular regulation .

Comparison with Similar Compounds

rel-(1S,3R)-BenazeprilHydrochloride can be compared with other ACE inhibitors such as enalapril, lisinopril, and ramipril. While all these compounds share a common mechanism of action, this compound is unique due to its specific stereochemistry, which can influence its pharmacokinetic properties and therapeutic efficacy. Similar compounds include:

  • Enalapril
  • Lisinopril
  • Ramipril

Each of these compounds has distinct structural features and pharmacological profiles, making them suitable for different clinical applications .

Properties

CAS No.

86499-30-1

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m0/s1

InChI Key

XPCFTKFZXHTYIP-VQTJNVASSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Origin of Product

United States

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